BenchChemオンラインストアへようこそ!

tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate

PROTAC synthesis CRBN ligand-linker conjugate E3 ligase recruitment

tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate (CAS 2229976-15-0, synonym: Lenalidomide-Glycolic acid tert-butyl ester), molecular formula C19H22N2O6 and molecular weight 374.39 g/mol, is a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate built on a lenalidomide-derived 1-oxoisoindoline scaffold bearing a tert-butyl ester-protected glycolic acid linker at the 4-position. This compound serves as a key synthetic intermediate in the assembly of proteolysis-targeting chimeras (PROTACs), most notably as the E3 ligase-recruiting module in the clinical-stage FLT3 degrader LWY713.

Molecular Formula C19H22N2O6
Molecular Weight 374.4 g/mol
Cat. No. B13683554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate
Molecular FormulaC19H22N2O6
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C19H22N2O6/c1-19(2,3)27-16(23)10-26-14-6-4-5-11-12(14)9-21(18(11)25)13-7-8-15(22)20-17(13)24/h4-6,13H,7-10H2,1-3H3,(H,20,22,24)
InChIKeyJFZVZDJXGZTULM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate (CAS 2229976-15-0): A Lenalidomide-Based E3 Ligase Ligand-Linker Conjugate for PROTAC Development


tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate (CAS 2229976-15-0, synonym: Lenalidomide-Glycolic acid tert-butyl ester), molecular formula C19H22N2O6 and molecular weight 374.39 g/mol, is a cereblon (CRBN) E3 ubiquitin ligase ligand-linker conjugate built on a lenalidomide-derived 1-oxoisoindoline scaffold bearing a tert-butyl ester-protected glycolic acid linker at the 4-position . This compound serves as a key synthetic intermediate in the assembly of proteolysis-targeting chimeras (PROTACs), most notably as the E3 ligase-recruiting module in the clinical-stage FLT3 degrader LWY713 [1]. It is classified as an E3 Ligase Ligand-Linker Conjugate and is supplied for research use only at ≥98% purity .

Why Lenalidomide-Based E3 Ligand-Linker Conjugates Like CAS 2229976-15-0 Cannot Be Replaced by Thalidomide- or Pomalidomide-Based Analogs in PROTAC Procurement


CRBN-recruiting ligand-linker conjugates are not commodity-interchangeable building blocks. The core scaffold—1-oxoisoindoline (lenalidomide-type) versus 1,3-dioxoisoindoline (thalidomide/pomalidomide-type)—dictates differential metabolic stability, neo-substrate degradation profiles, and exit vector geometry for ternary complex formation [1]. The linker composition (glycolic acid tert-butyl ester in this compound versus PEG-based or alkyl-based linkers in other conjugates) directly impacts PROTAC solubility, cell permeability, and the achievable DC50 of the final degrader [2][3]. Furthermore, the 4-position attachment point on the isoindoline ring produces a distinct spatial orientation of the linker relative to the CRBN binding pocket compared to 5-position-substituted analogs, which can determine whether a PROTAC successfully induces target ubiquitination or fails entirely [4]. Substituting this compound with a thalidomide-4-O-CH₂-COO(t-Bu) (CAS 1950635-36-5) or a pomalidomide-based equivalent introduces uncontrolled variables in molecular weight, lipophilicity, solubility, and linker exit trajectory that can invalidate structure-activity relationships established during lead optimization [1][4].

Quantitative Differentiation Evidence for tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate (CAS 2229976-15-0) Versus Closest Analogs


Core Scaffold Molecular Weight and Formula Differentiation: Lenalidomide (1-Oxo) vs. Thalidomide (1,3-Dioxo) Linker Conjugate

The target compound is built on a lenalidomide-derived 1-oxoisoindoline core (one keto group), whereas the closest commercial analog—tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (CAS 1950635-36-5)—is built on a thalidomide-derived 1,3-dioxoisoindoline core (two keto groups) . This structural difference directly impacts molecular weight (374.39 vs. 388.37 g/mol; Δ = 14 Da), molecular formula (C₁₉H₂₂N₂O₆ vs. C₁₉H₂₀N₂O₇), and physicochemical properties . The absence of the second phthalimide keto group in the lenalidomide scaffold has been reported to confer superior metabolic and chemical stability compared to the thalidomide scaffold, a property critical for PROTAC lead optimization where scaffold integrity during multi-step synthesis and biological assays is essential .

PROTAC synthesis CRBN ligand-linker conjugate E3 ligase recruitment 1-oxoisoindoline scaffold

CRBN-DDB1 Binding Affinity: Lenalidomide Parent Scaffold Demonstrates ~10-Fold Higher Affinity Than Thalidomide

In a defined competitive binding assay measuring dose-dependent interaction with the CRBN-DDB1 complex, the lenalidomide parent scaffold (which forms the core of the target compound) exhibited an IC₅₀ of approximately 3 μM, whereas the thalidomide parent scaffold showed an IC₅₀ of approximately 30 μM—representing a roughly 10-fold difference in binding affinity . Pomalidomide was measured at approximately 3 μM in the same assay . This binding affinity differential propagates to the corresponding ligand-linker conjugates, as the 4-position glycolic acid tert-butyl ester modification does not engage the CRBN binding surface and preserves the intrinsic affinity characteristics of the parent scaffold [1]. Importantly, cells with reduced CRBN expression (U266-CRBN60 and U266-CRBN75) were less responsive to lenalidomide's antiproliferative effects across a dose-response range of 0.01–10 μM, confirming the CRBN-dependent mechanism .

cereblon binding affinity CRBN-DDB1 complex IMiD potency E3 ligase recruitment efficiency

Validated PROTAC Performance: LWY713 Synthesized from This Compound Achieves Sub-Nanomolar FLT3 Degradation DC₅₀

The target compound (Lenalidomide-Glycolic acid tert-butyl ester) was employed as the E3 ligase ligand-linker module in the synthesis of LWY713, a PROTAC-class FLT3 degrader [1]. Following tert-butyl ester deprotection and conjugation to the FLT3 kinase inhibitor gilteritinib, the resulting PROTAC LWY713 achieved a DC₅₀ of 0.64 nM for FLT3 degradation with a Dₘₐₓ of 94.8% in MV4-11 acute myeloid leukemia cells harboring FLT3-ITD mutation [1]. This degradation was demonstrated to be both cereblon- and proteasome-dependent through mechanistic rescue experiments [1]. LWY713 further displayed potent in vivo antitumor activity in MV4-11 xenograft models, suppressed FLT3 signaling, and induced G₀/G₁-phase cell cycle arrest and apoptosis [1]. This validated outcome establishes that the target compound, when properly conjugated, can serve as a highly effective E3 ligase recruitment module capable of driving sub-nanomolar target degradation in a disease-relevant cellular context.

FLT3 degradation PROTAC efficacy DC50 acute myeloid leukemia targeted protein degradation

Physicochemical Property Differentiation: Lenalidomide vs. Thalidomide Scaffold Impacts Solubility, Permeability, and Metabolic Stability

A comprehensive head-to-head in vitro profiling study of cereblon-modulating drugs revealed significant physicochemical differences between the lenalidomide and thalidomide parent scaffolds that are inherited by their respective ligand-linker conjugates [1]. Lenalidomide demonstrated lower lipophilicity (cLogP −0.5 vs. +0.3 for thalidomide), substantially higher kinetic solubility (461 vs. 345 μM), dramatically lower Caco-2 permeability (1.45 vs. 35.6 × 10⁻⁶ cm/s), and markedly longer human plasma half-life (284 vs. 22 min) [1]. Human liver microsome (HLM) stability was somewhat lower for lenalidomide (T₁/₂ 124 min vs. >186 min for thalidomide), though both exceed typical lead optimization thresholds [1]. The intracellular bioavailability parameter (Fᵢc), which integrates free fraction and cellular accumulation, was 5.0 for lenalidomide versus 3.0 for thalidomide, indicating superior target engagement potential within cells [1]. These differences are scaffold-intrinsic and cannot be compensated by linker modifications alone.

physicochemical properties Caco-2 permeability kinetic solubility human liver microsome stability plasma half-life

IKZF1 Neo-Substrate Degradation Selectivity: Lenalidomide Exhibits an Intermediate Degradation Window vs. Pomalidomide and Thalidomide

Using a quantitative HiBiT degradation assay in MOLT4 cells, the lenalidomide scaffold demonstrated IKZF1 (Ikaros) degradation with a DC₅₀ of 90 ± 15.2 nM, positioning it between pomalidomide (DC₅₀ = 26.7 ± 3.8 nM, more potent neo-substrate degrader) and thalidomide (DC₅₀ > 10,000 nM, essentially inactive against IKZF1 at relevant concentrations) [1]. This intermediate neo-substrate degradation window is significant: the lenalidomide scaffold retains sufficient CRBN engagement for efficient PROTAC-mediated target ubiquitination while exhibiting a more moderate propensity for collateral neo-substrate (IKZF1/IKZF3) degradation compared to pomalidomide [1][2]. For PROTAC design, this translates into a potentially favorable therapeutic index where E3 ligase recruitment is achieved without maximal concomitant degradation of hematopoietic transcription factors that contribute to the dose-limiting toxicities observed with more potent IMiD-based PROTACs [2].

neo-substrate selectivity IKZF1 degradation IMiD off-target profile HiBiT degradation assay zinc finger transcription factor

Chemoselective 4-Position Functionalization: Lenalidomide Enables Controlled tert-Butyl Glycolate Installation via DIPEA-Mediated Alkylation

The synthesis of the target compound exploits a chemoselective alkylation strategy specific to the lenalidomide scaffold. Under DIPEA-mediated conditions in NMP at 100 °C for 12 hours, alkylation with tert-butyl bromoacetate proceeds preferentially at the 4-position of the isoindolinone ring, yielding the desired 4-O-alkylated product in 74% isolated yield with only 7% of the undesired glutarimide N-alkylated byproduct . This chemoselectivity profile (74:7 ratio favoring 4-position) is unique to lenalidomide under these optimized organic base conditions. In contrast, stronger bases (tBuOK, tBuONa, LiHMDS, K₂CO₃) produced predominantly the N-alkylated product (74–89% yield of undesired isomer) with only trace amounts of the desired 4-position product . Alternative E3 ligands such as pomalidomide require distinct synthetic routes (often microwave-mediated approaches or reductive amination) for equivalent functionalization, with reported overall yields as low as 46% for comparable transformations . This synthesis was subsequently validated in a published route employing NaH/THF for tert-butyl bromoacetate coupling at 0 °C followed by TFA-mediated deprotection, demonstrating the orthogonal protection-deprotection strategy enabled by the tert-butyl ester [1].

chemoselective alkylation 4-position functionalization PROTAC library synthesis lenalidomide derivatization DIPEA base

High-Impact Application Scenarios for tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate (CAS 2229976-15-0)


FLT3-Targeted PROTAC Development for Acute Myeloid Leukemia (AML)

This compound is the validated E3 ligase ligand-linker module for FLT3-targeting PROTACs, as demonstrated by LWY713 which achieved DC₅₀ = 0.64 nM and Dₘₐₓ = 94.8% in FLT3-ITD-mutant MV4-11 AML cells with confirmed in vivo antitumor activity in xenograft models [1]. Procurement of this specific building block enables reproduction of the LWY713 synthetic route (tert-butyl deprotection → conjugation to gilteritinib or alternative FLT3 warheads) and supports FLT3 degrader lead optimization programs. The lenalidomide scaffold's intermediate IKZF1 degradation window (DC₅₀ = 90 nM) may provide a more favorable hematopoietic safety margin compared to pomalidomide-based alternatives (IKZF1 DC₅₀ = 26.7 nM) [2].

Lenalidomide-Based PROTAC Library Construction via Chemoselective Alkylation

The chemoselective DIPEA-mediated alkylation approach that yields this compound in 74% isolated yield with high 4-position selectivity provides a robust synthetic entry point for building lenalidomide-based PROTAC libraries . After tert-butyl deprotection, the resulting free carboxylic acid can be conjugated to diverse amine-containing target-protein ligands, enabling systematic exploration of linker length, composition, and exit vector geometry. This library approach was successfully validated in BET PROTAC development, producing degraders that effectively depleted BET protein and inhibited cancer cell proliferation . The well-characterized impurity profile (predominantly N-alkylated side product at <10%) facilitates quality control during library production.

Comparative CRBN Recruiter Profiling Studies Requiring Scaffold-Controlled Variables

For systematic studies comparing how CRBN-recruiting scaffold chemistry (lenalidomide-based 1-oxo vs. thalidomide-based 1,3-dioxo) influences PROTAC ternary complex formation, target degradation efficiency, and neo-substrate selectivity, this compound serves as the essential lenalidomide-arm intermediate [2][3]. The ~10-fold higher CRBN binding affinity (IC₅₀ ~3 vs. ~30 μM), 34% higher aqueous solubility (461 vs. 345 μM), ~13-fold longer plasma half-life (284 vs. 22 min), and distinct neo-substrate degradation profile of the lenalidomide scaffold compared to thalidomide represent quantifiable differentiation dimensions that require this specific building block for controlled experimental comparisons [2][3].

PROTAC Scale-Up and Preclinical Candidate Optimization Requiring Reproducible Intermediate Quality

When advancing a PROTAC series from hit-to-lead into preclinical development, the reproducibility and defined purity of E3 ligand-linker intermediates become critical for batch-to-batch consistency in pharmacological assays. This compound is commercially available at ≥98% purity with batch-specific certificates of analysis (NMR, HPLC) from multiple suppliers, and the well-characterized synthetic route with defined impurity profiles (74% chemoselective yield, <10% N-alkylated side product) supports specification setting for GLP-grade material production . The orthogonal tert-butyl ester protection strategy allows for controlled, stepwise PROTAC assembly where the free acid is released under mild acidic conditions (TFA/DCM) immediately prior to the final conjugation step, minimizing premature hydrolysis during storage .

Quote Request

Request a Quote for tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.